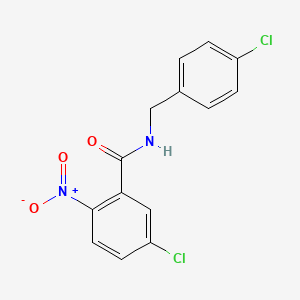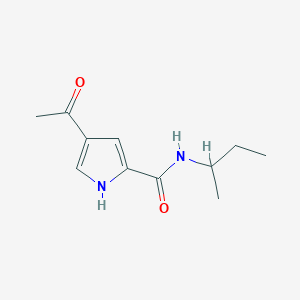![molecular formula C28H30FNO2 B3037613 4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde CAS No. 503559-80-6](/img/structure/B3037613.png)
4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde
Overview
Description
This compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . It also contains a fluoro-substituted phenyl group and a phenylmethoxy group . The presence of these functional groups suggests that this compound could be involved in various chemical reactions.
Synthesis Analysis
While the exact synthesis pathway for this specific compound isn’t available, it might involve several steps including the formation of the pyridine ring, the introduction of the fluoro-substituted phenyl group, and the attachment of the phenylmethoxy group . The synthesis could potentially involve techniques such as catalytic protodeboronation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyridine and phenyl groups) would contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions . The phenylmethoxy group could potentially be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluoro-substituted phenyl group could affect the compound’s polarity and hence its solubility in different solvents .Scientific Research Applications
Fluorinated Sterically Bulky Mononuclear and Binuclear 2-Iminopyridylnickel Halides for Ethylene Polymerization
Research by Zhang et al. (2021) explored mono(imino)pyridine ligands, closely related to the chemical , for their application in ethylene polymerization. This study found that these compounds showed high catalytic activity and produced polyethylenes with varying branching contents and molecular weights, illustrating their utility in polymer synthesis (Zhang et al., 2021).
Novel Copolymers of Styrene and Fluoro, Methoxy, and Methyl Ring-Disubstituted Propyl 2-Cyano-3-Phenyl-2-Propenoates
Kharas et al. (2017) synthesized novel trisubstituted ethylenes, including compounds similar to the one , which were used to create copolymers with styrene. These copolymers were characterized for their structure and decomposition properties, suggesting potential applications in materials science (Kharas et al., 2017).
Fluorofunctionalisation of Alkenes
Stavber et al. (1995) identified the effectiveness of certain fluorinated compounds in introducing a fluorine atom into organic molecules across a phenyl-substituted carbon-carbon double bond. This implies potential applications in organic synthesis and modification (Stavber et al., 1995).
Carbazole-Based D-π-A Molecules
Altinolcek et al. (2021) studied carbazole-based molecules, structurally similar to the compound , for their photophysical properties and intramolecular charge transfer (ICT) effects. These findings suggest potential applications in optoelectronic devices (Altinolcek et al., 2021).
Fluorinated Pyridine-Bridged Poly(ether-imide)s
Wang et al. (2008) synthesized fluorinated pyridine-bridged aromatic poly(ether-imide)s, which exhibited good solubility, excellent thermal properties, and potential applications in the field of high-performance polymers (Wang et al., 2008).
properties
IUPAC Name |
4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO2/c1-6-10-23-26(24(16-31)28(19(4)5)30-27(23)18(2)3)22-14-13-21(29)15-25(22)32-17-20-11-8-7-9-12-20/h6-16,18-19H,17H2,1-5H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOZCEDDEOUKIE-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-dichlorophenyl)sulfanyl]-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3037532.png)
methanone](/img/structure/B3037533.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]imidazole](/img/structure/B3037534.png)
![(4-Chlorophenyl)(4-{[(4-chlorophenyl)sulfanyl]methyl}-4-hydroxypiperidino)methanone](/img/structure/B3037537.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B3037541.png)
![5-(4-Chlorophenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidine](/img/structure/B3037542.png)



![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)
![2-(4-Chlorophenyl)-7-methyl-3-({[(3-toluidinocarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine](/img/structure/B3037548.png)
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B3037549.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3037550.png)
